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molecular formula C15H19NO2 B1309363 ethyl 5-tert-butyl-1H-indole-2-carboxylate CAS No. 194490-18-1

ethyl 5-tert-butyl-1H-indole-2-carboxylate

Cat. No. B1309363
M. Wt: 245.32 g/mol
InChI Key: ULMVLLISCAWCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994378

Procedure details

A solution of ethyl 5-tert-butylindole-2-carboxylate (3.0 g) and 1N sodium hydroxide solution into a mixed solvent of tetrahydrofuran (20 ml) and methanol (10 ml) was stirred at 40° C. for 5 hours. After removal of solvent, the resulting aqueous solution was made acidic with diluted hydrochloric acid. The resulting precipitates were collected by filtration and washed with water to give 5-tert-butylindole-2-carboxylic acid (2.47 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([O:16]CC)=[O:15])=[CH:8]2)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].O1CCCC1>CO>[C:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9]([C:14]([OH:16])=[O:15])=[CH:8]2)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=C(NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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